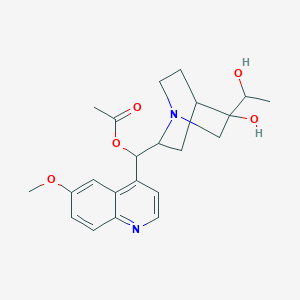
Arachidonic Acid Quant-PAK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The arachidonic acid Quant-PAK has been designed for the convenient, precise quantification of arachidonic acid by GC- or LC-MS. It includes a 50 µg vial of arachidonic acid-d8 and a precisely weighed vial of unlabeled arachidonic acid, with the precise weight indicated on the vial. This unlabeled arachidonic acid can be used to quantify the arachidonic acid-d8 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography Analysis
Arachidonic acid (AA) metabolites have been analyzed using high-performance liquid chromatography (HPLC) with pre-column derivatization methods. This process involves purifying AA metabolites produced by human platelets and rat macrophages and analyzing them with HPLC for precise identification and quantification of various derivatives like leukotrienes and prostaglandins (Yamauchi et al., 1986).
Profiling Arachidonic Acid Metabolites in Rabbit Platelets
Radio gas chromatography has been used to profile arachidonic acid metabolites in rabbit platelets. This method involves purifying incubation mixtures and then analyzing them using gas chromatography and mass spectrometry, enabling detailed mapping of AA metabolites (Akira et al., 1993).
Role in Infant Development
Research has highlighted the essential role of arachidonic acid in infant development. Studies suggest that ARA is critical for growth, brain development, and health in infants, emphasizing the need for dietary ARA during early development stages (Hadley et al., 2016).
Importance in Aquaculture Feeds
Arachidonic acid plays a significant role in fish nutrition, especially as a precursor to eicosanoids. Studies have focused on the dietary importance of ARA in fish physiology and biochemistry, highlighting its critical role in fish nutrition (Bell & Sargent, 2003).
Microbial Production of Arachidonic Acid
Research has explored the production of arachidonic acid through microbial fermentation and genetic modification, particularly using strains like Mortierella alpina. This approach is considered a sustainable alternative to traditional methods of obtaining ARA from animal tissues (Zhang et al., 2021).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)
![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B1152006.png)
